molecular formula C17H21F3N4O2S B10961357 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B10961357
M. Wt: 402.4 g/mol
InChI Key: UCZNSXPQBMLSPL-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The final step involves the reaction of the sulfonylated pyrazole with a trifluoromethyl-substituted phenylpiperazine under suitable conditions, such as heating in a polar solvent.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine
  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(chloromethyl)phenyl]piperazine

Uniqueness: 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to similar compounds.

Properties

Molecular Formula

C17H21F3N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H21F3N4O2S/c1-3-24-13(2)16(12-21-24)27(25,26)23-9-7-22(8-10-23)15-6-4-5-14(11-15)17(18,19)20/h4-6,11-12H,3,7-10H2,1-2H3

InChI Key

UCZNSXPQBMLSPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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